Ammonium hexafluorophosphate

Vue d'ensemble

Description

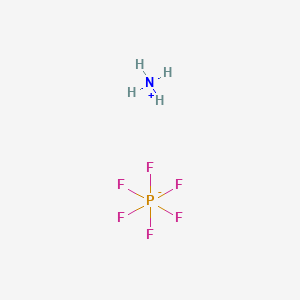

Ammonium hexafluorophosphate is an inorganic compound with the chemical formula NH₄PF₆. It is a white, water-soluble, hygroscopic solid. The compound consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻). It is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .

Synthetic Routes and Reaction Conditions:

-

Combining Ammonium Fluoride and Phosphorus Pentachloride:

Reaction: PCl₅ + 6 NH₄F → NH₄PF₆ + 5 NH₄Cl

Conditions: This reaction involves combining neat ammonium fluoride and phosphorus pentachloride.

-

Using Phosphonitrilic Chloride:

Reaction: PNCl₂ + 6 HF → NH₄PF₆ + 2 HCl

Conditions: This method involves reacting phosphonitrilic chloride with hydrogen fluoride.

Industrial Production Methods: A patented method involves sequentially adding ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle to obtain a first-stage reaction liquid. Methanol is then added, followed by ammonia water to fully react and obtain a third-stage reaction liquid. Solid-liquid separation is performed to obtain a precipitate and a fourth-stage reaction liquid, which is then concentrated under reduced pressure to obtain this compound .

Types of Reactions:

-

Substitution Reactions:

- This compound can undergo substitution reactions where the hexafluorophosphate anion is replaced by other anions.

-

Decomposition:

Common Reagents and Conditions:

Reagents: Hydrogen fluoride, phosphorus pentachloride, phosphonitrilic chloride.

Conditions: Reactions typically occur under controlled temperatures and pressures to ensure safety and efficiency.

Major Products:

Applications De Recherche Scientifique

Synthesis of Metal Complexes

Ammonium hexafluorophosphate serves as a precursor for the synthesis of metal complexes, especially those involving iridium and rhodium. These complexes are crucial in catalysis, particularly in organic reactions such as isomerization. For instance, polymer-supported iridium catalysts have been developed for the selective trans-isomerization of aryl allylic derivatives, showcasing the utility of NH₄PF₆ in catalytic processes .

Flame Retardants

In materials science, NH₄PF₆ has been utilized to enhance the flame retardancy of cellulose-based materials. Its incorporation into polymers can significantly improve their resistance to combustion, making it a valuable additive in producing fire-resistant materials for various applications .

Environmental Applications

Recent studies have indicated that this compound can influence soil chemistry, particularly regarding fluoride content. When applied to soil, it has been shown to increase fluoride levels, which can affect enzymatic activity. For example, higher fluoride concentrations were correlated with changes in the activity of soil enzymes such as dehydrogenases and phosphatases . This property may have implications for agricultural practices and soil health management.

Electrolyte Formation

NH₄PF₆ is also significant in the development of highly conductive non-aqueous polymer gel electrolytes. These electrolytes are essential for applications in batteries and supercapacitors, where high ionic conductivity is necessary for efficient energy storage and transfer . The compound's ability to form stable ionic solutions contributes to the performance of these electrochemical devices.

Analytical Chemistry

In analytical chemistry, this compound has been employed as an ion-suppressor in high-performance liquid chromatography (HPLC). Its presence can enhance the detection of various analytes by mitigating ion suppression effects during mass spectrometry analysis. This application is particularly relevant in food safety testing and environmental monitoring .

Case Study 1: Catalysis

A study demonstrated the effectiveness of NH₄PF₆ in synthesizing iridium complexes that catalyze hydrogen production through photoinduced processes. The research highlighted the compound's role in facilitating reactions that lead to sustainable energy solutions .

Case Study 2: Soil Health

Research involving the application of NH₄PF₆ to agricultural soils revealed its impact on fluoride availability to plants. The findings indicated that while fluoride levels increased significantly, there were notable effects on soil enzyme activities, suggesting a dual role in nutrient availability and potential toxicity .

Data Tables

Mécanisme D'action

Ammonium hexafluorophosphate exerts its effects primarily through the hexafluorophosphate anion, which is a weakly coordinating anion. This property makes it useful in various chemical reactions where minimal interaction with other components is desired . The molecular targets and pathways involved depend on the specific application, such as catalysis or preservation.

Comparaison Avec Des Composés Similaires

- Potassium Hexafluorophosphate (KPF₆)

- Sodium Hexafluorophosphate (NaPF₆)

- Lithium Hexafluorophosphate (LiPF₆)

Comparison:

- Uniqueness: Ammonium hexafluorophosphate is unique due to the presence of the ammonium cation, which can influence its solubility and reactivity compared to other hexafluorophosphates.

- Applications: While all hexafluorophosphates are used as sources of the hexafluorophosphate anion, this compound is particularly valued for its use in the synthesis of metal complexes and flame retardant materials .

Activité Biologique

Ammonium hexafluorophosphate (NH₄PF₆) is an inorganic compound known for its unique properties and applications in various fields, including chemistry and materials science. As a source of the hexafluorophosphate anion, it has garnered interest for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is a white, hygroscopic solid that is highly soluble in water. Its chemical structure consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻), which contributes to its unique reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its antimicrobial properties and potential applications in cancer therapy. Below are key findings from various studies:

- Antimicrobial Activity : Research indicates that this compound can exhibit antimicrobial effects against several bacterial strains. For instance, a study reported its effectiveness against Staphylococcus aureus, demonstrating potential as an antibacterial agent .

- Cytotoxic Effects : The compound has shown promise in cancer research, where it has been tested for cytotoxicity against various cancer cell lines. Notably, its derivatives have been explored for their ability to induce apoptosis in cancer cells .

1. Antimicrobial Applications

A study conducted by Zhu et al. (2016) investigated the synthesis of chitosan derivatives modified with quaternary phosphonium salts, including this compound. The results indicated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with inhibitory indices reaching approximately 80% at concentrations as low as 0.5 mg/mL .

2. Cancer Therapy

In another research effort, this compound was utilized to enhance the efficacy of metal complexes in targeting cancer cells. The study found that when combined with certain metal complexes, it could significantly increase cytotoxicity and induce mitochondrial damage in cancer cells .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Zhu et al. (2016) | Antimicrobial Activity | Inhibitory indices of ~80% against S. aureus at 0.5 mg/mL |

| Berners-Price et al. (2008) | Cancer Cytotoxicity | Induction of apoptosis via mitochondrial damage |

| Xie et al. (2022) | Quantum Dots Stability | Improved photoluminescence and stability in perovskite quantum dots using this compound |

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

Analyse Des Réactions Chimiques

Example 2: Osmium Complex Formation

In methanol-water mixtures, NH₄PF₆ facilitates the isolation of osmium complexes:

Conditions :

Stability and Decomposition

NH₄PF₆ is hygroscopic and decomposes under specific conditions:

| Parameter | Behavior | Products | Source |

|---|---|---|---|

| Thermal (>200°C) | Exothermic decomposition | PH₃, POₓ, HF, NH₃ | |

| Acidic media (pH < 2) | Hydrolysis | HF, H₃PO₄ | |

| Alkaline media | Slow hydrolysis | PO₄³⁻, F⁻ |

Critical Notes :

-

Decomposition in acidic environments releases hydrogen fluoride (HF) , requiring corrosion-resistant equipment .

-

Stability in organic solvents (e.g., acetonitrile, DCM) makes it ideal for non-aqueous electrolytes .

Role in Electrolyte Formulation

NH₄PF₆ enhances ionic conductivity in lithium-ion batteries:

| Property | Value | Impact | Source |

|---|---|---|---|

| Ionic conductivity | 10⁻³ S/cm (in EC/DMC) | Facilitates Li⁺ transport | |

| Thermal stability | Stable up to 150°C | Prevents electrolyte degradation |

Mechanism : The weakly coordinating [PF₆]⁻ anion reduces Li⁺ solvation energy, improving charge-discharge efficiency .

Ion-Exchange Reactions

NH₄PF₆ replaces chloride ions in ammonium salts to improve solubility in organic solvents:

Example : Synthesis of di-n-butylthis compound :

Yield : 87.8% after recrystallization .

Reactivity with Strong Oxidizers

NH₄PF₆ reacts violently with oxidizing agents (e.g., KMnO₄, HNO₃):

Safety Note : Reactions release toxic gases (HF, NOₓ), necessitating fume hood use .

Propriétés

IUPAC Name |

azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.H3N/c1-7(2,3,4,5)6;/h;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZXKAYXSNUDOU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6H4NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884948 | |

| Record name | Ammonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.003 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Off-white powder, soluble in water; [MSDSonline] | |

| Record name | Ammonium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7953 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16941-11-0 | |

| Record name | Ammonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16941-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphate(1-), hexafluoro-, ammonium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS308031PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of ammonium hexafluorophosphate?

A1: The molecular formula of this compound is NH₄PF₆, and its molecular weight is 163.06 g/mol.

Q2: How does this compound interact with cellulose in flame retardant applications?

A2: [] this compound acts as a flame retardant for cellulose by promoting dehydration during its decomposition. The fluorine in this compound accelerates this dehydration pathway, creating a synergistic effect that enhances flame retardancy.

Q3: How does this compound contribute to the synthesis of fluoridated hydroxyapatite?

A3: [] this compound serves as a fluorine source in the sol-gel synthesis of fluoridated hydroxyapatite. By adjusting the amount of this compound added to the precursor solution (calcium nitrate tetrahydrate and phosphoric pentoxide), the fluorine content in the final fluoridated hydroxyapatite can be tailored.

Q4: What is the impact of this compound on the morphology of electrochemically synthesized polythiophene thin films?

A4: [] The choice and concentration of the electrolyte, including this compound, influences the morphology of electrochemically synthesized polythiophene thin films. Optimum concentrations promote both two-dimensional and three-dimensional growth processes, while higher concentrations can lead to electrolyte crystal precipitation on the film surface.

Q5: How can this compound be recycled from used electrolyte solutions?

A5: [] this compound can be effectively recycled from used electrolyte solutions using established procedures. The quality of the recycled product, assessed by cyclic voltammetry, is comparable to freshly synthesized this compound.

Q6: How does this compound function as a structural modifier for carbon-coated natural graphite anodes in lithium-ion batteries?

A6: [] Introducing this compound during the carbon-coating process of natural graphite anodes enhances their electrochemical performance and thermal stability. The thermal decomposition of this compound introduces COP linkages, leading to the formation of nanopores in the amorphous carbon layer. These nanopores act as additional lithium-ion storage sites, improving reversible capacity and cycling stability, particularly at varying temperatures (-20 °C to 60 °C).

Q7: Can you explain the role of this compound in the synthesis of nitrogen, phosphorus, and fluorine tri-doped graphene for electrochemical water splitting?

A7: [] this compound plays a crucial role in synthesizing tri-doped graphene for water splitting. Its thermal decomposition provides the necessary nitrogen, phosphorus, and fluorine sources. Additionally, the gas evolution during this process contributes to the formation of a porous graphene structure without the need for a template. This porous, tri-doped graphene exhibits excellent electrocatalytic activity for the oxygen reduction reaction, oxygen evolution reaction, and hydrogen evolution reaction, making it a promising multifunctional catalyst for energy applications.

Q8: What is the function of this compound in a homogeneous ionic liquid microextraction method for determining hormones in cosmetics?

A8: [] this compound serves as an ion-pairing agent in the homogeneous ionic liquid microextraction of hormones from cosmetic samples. This enhances the extraction efficiency of the target hormones before their analysis by high-performance liquid chromatography.

Q9: How does this compound interact with dibenzo-30-crown-10?

A9: [] this compound forms a 1:1 complex with dibenzo-30-crown-10, with the ammonium cation completely encapsulated within the crown ether cavity via seven hydrogen bonds. This complexation highlights the ability of dibenzo-30-crown-10 to encapsulate cations and demonstrates the influence of non-covalent interactions on molecular recognition.

Q10: Does the cavity size of DIBPillar[n]arenes influence their complexation with this compound salts?

A10: [] Yes, the cavity size of DIBPillar[n]arenes significantly affects their host-guest chemistry with this compound salts. DIBPillar[5]arene, with a smaller cavity, exhibits no complexation. In contrast, DIBPillar[6]arene, with a larger cavity, forms a 1:1 complex with n-octyltriethyl this compound, indicating the importance of size complementarity in host-guest interactions.

Q11: How do different constitutional isomers of BMpillar[5]arene interact with this compound?

A11: [] The four constitutional isomers of BMpillar[5]arene exhibit varying binding affinities towards n-octyltrimethyl this compound. This difference arises from the specific structural variations between the isomers, highlighting the role of subtle structural modifications in governing host-guest interactions.

Q12: Can this compound induce conformational changes in a hexapodal receptor?

A12: [] Yes, the binding of this compound to a pyrazole-based hexa-host receptor induces a conformational change. This change favors a specific, unusual conformation of the receptor stabilized by hydrogen bonding interactions with the this compound.

Q13: How does high pressure affect the NMR spectra of this compound?

A13: [] High-pressure NMR studies on this compound provide information about the influence of pressure on molecular motions. Changes in spectral features, particularly the second moment, with increasing pressure indicate alterations in the motional freedom of NH₄⁺ and PF₆⁻ ions. This highlights the sensitivity of NMR spectroscopy to pressure-induced changes in molecular dynamics.

Q14: Can you describe a method for synthesizing 1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate?

A14: [] 1,1,3,3-tetramethylfluoroformamidinium hexafluorophosphate (TFFH) can be synthesized by reacting tetramethylchloroformamidinium hexafluorophosphate (TCFH) with anhydrous potassium fluoride. An alternative method involves a one-pot synthesis starting from oxalyl chloride and tetramethylurea.

Q15: Describe a novel synthesis method for hydrazinium hexafluorophosphate.

A15: [] Hydrazinium hexafluorophosphate (N₂H₅PF₆) can be synthesized through a novel, direct reaction between this compound and hydrazine hydrate. This method achieves high yields and simplifies the production of this compound.

Q16: How does this compound contribute to the synthesis of luminescent, metal-metal bonded complexes?

A16: [] this compound facilitates the synthesis of luminescent, metal-metal bonded complexes by acting as a counterion. In the reaction of palladium(II) or platinum(II) precursors with a specific phosphine ligand, this compound aids in the formation and isolation of the desired metal complexes, which are often obtained as hexafluorophosphate salts.

Q17: Can you discuss the application of this compound in the synthesis of 2-aminospiropyrazolilammonium salts?

A17: [] this compound is crucial for synthesizing 2-aminospiropyrazolilthis compound salts. These salts are formed through a double ion substitution reaction, where this compound in ethanol reacts with the toluenesulfonates of intermediate 2-aminospiropyrazolinium compounds.

Q18: How does this compound affect the stability of perovskite solar cells?

A18: [] this compound significantly enhances the long-term stability of perovskite solar cells. When introduced during the fabrication process, it participates in an ion exchange reaction, forming a gradient structure within the device. This structure provides multi-faceted protection for the perovskite film, including enhanced hydrophobicity, suppressed ion migration through hydrogen bonding, and reduced perovskite defects. Consequently, unencapsulated devices exhibit improved stability under various aging conditions.

Q19: Can you provide an example of using this compound in asymmetric synthesis?

A19: [] this compound plays a crucial role in the asymmetric synthesis of chiral arsines from phosphine-stabilized arsenium salts. It facilitates the formation of air-stable, crystalline salts of the type R₃P~As⁺R₂ PF₆⁻ by reacting tertiary phosphines with diorganoiodoarsines in a dichloromethane-aqueous this compound mixture. These salts serve as valuable intermediates in synthesizing chiral arsines, highlighting the versatility of this compound in synthetic chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.